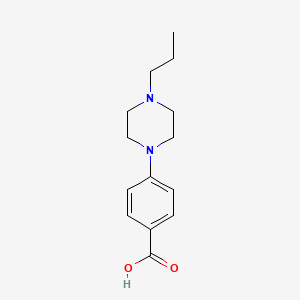

4-(4-Propyl-1-piperazinyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZNQRPUIWZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450549 | |

| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85469-68-7 | |

| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 4 Propyl 1 Piperazinyl Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors for Target Compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(4-Propyl-1-piperazinyl)benzoic acid, the analysis reveals two primary disconnection points, suggesting several synthetic pathways.

The most logical disconnections are at the two C-N bonds of the piperazine (B1678402) ring.

Disconnection A (C-N aryl bond): This approach involves disconnecting the bond between the piperazine nitrogen (N1) and the benzoic acid ring. This leads to two key precursors: 4-halobenzoic acid (or a suitable ester thereof) and N-propylpiperazine. This is a common and often preferred strategy.

Disconnection B (C-N propyl bond): This strategy involves breaking the bond between the other piperazine nitrogen (N4) and the propyl group. This retrosynthetic step yields 4-(piperazin-1-yl)benzoic acid as a key intermediate, which is then alkylated with a propylating agent.

Based on this analysis, the primary precursors for the synthesis can be identified as:

From Disconnection A:

4-Fluorobenzoic acid or 4-Chlorobenzoic acid (or their ester forms like ethyl or methyl esters)

1-Propylpiperazine

From Disconnection B:

4-(Piperazin-1-yl)benzoic acid (or its ester)

A propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) or propanal (for reductive amination)

Classical and Modern Synthetic Routes for Piperazine-Benzoic Acid Conjugates

The formation of the piperazine-benzoic acid linkage is a critical step in the synthesis of the target molecule and its analogues. Several established and contemporary methods can be employed.

Amide Coupling Reactions: Acid-Amine Coupling Approaches

While the target molecule features an amine linkage to the benzoic acid ring rather than an amide bond, amide coupling reactions are fundamental in the synthesis of many related piperazine derivatives where the connection is reversed (i.e., piperazine coupled to a carboxylic acid via an amide bond). nih.govijpsr.com These reactions typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the piperazine nitrogen.

Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov Another powerful set of reagents includes phosphonium-based (e.g., BOP reagent) or uronium-based (e.g., HATU, HBTU) coupling agents. researchgate.net For instance, the synthesis of N-benzoylpiperazine from benzoic acid and piperazine has been studied using HATU as the coupling reagent. researchgate.net

Though not directly applicable for the final C-N aryl bond formation in the target molecule, these methods are crucial for creating a wide array of analogues and are a cornerstone of medicinal chemistry. nih.gov

Condensation Reactions in Piperazine-Benzoic Acid Derivative Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in synthesizing related heterocyclic structures. Direct condensation between an amine and a carboxylic acid to form an amide is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net However, catalytic methods are emerging to facilitate this transformation. researchgate.net

More relevant to piperazine synthesis are condensation reactions that form the heterocyclic ring itself. For example, cyclocondensation of a diketoester with ethylenediamine (B42938) can produce a piperazinone ring, which can be a precursor to the desired piperazine structure. mdpi.com Another approach involves the reaction of amines with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring directly onto a substrate. prepchem.com

Nucleophilic Substitution Approaches for Piperazine Derivatives

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for synthesizing the 4-(piperazin-1-yl)benzoic acid core. mdpi.com In this approach, a piperazine derivative acts as the nucleophile, displacing a leaving group (typically a halogen) from an activated aromatic ring.

The synthesis of the key intermediate, ethyl 4-(piperazin-1-yl)benzoate, can be achieved by reacting ethyl 4-aminobenzoate (B8803810) with bis-(2-chloroethyl)amine hydrochloride. prepchem.com A more common and direct route involves the reaction of a 4-halobenzoic acid ester, such as ethyl 4-fluorobenzoate, with piperazine in the presence of a base like potassium carbonate in a suitable solvent like DMSO or NMP. tdcommons.org The fluorine atom is particularly effective as a leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. researchgate.net

For less activated aryl halides (chlorides, bromides), palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful alternative. mdpi.comresearchgate.net These reactions use a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with an amine, offering a broad scope and high efficiency. mdpi.com Nickel-catalyzed amination has also been shown to be effective for the selective mono-arylation of piperazine with aryl chlorides. lookchem.comresearchgate.net

Table 1: Comparison of Nucleophilic Substitution Methods for N-Arylation of Piperazine

| Method | Typical Substrate | Reagents/Catalyst | Advantages | Disadvantages | Citation |

| SNAr | Aryl Fluoride (e.g., 4-Fluorobenzoic acid) | Piperazine, K₂CO₃, DMSO | No metal catalyst needed, cost-effective. | Limited to activated aryl systems. | mdpi.comresearchgate.net |

| Buchwald-Hartwig | Aryl Bromide/Chloride | Piperazine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., P(t-Bu)₃), base (e.g., NaOt-Bu) | Broad substrate scope, high yields. | Cost of catalyst/ligand, sensitivity to air/moisture. | mdpi.com |

| Nickel-Catalyzed | Aryl Chloride | Piperazine, Ni(OAc)₂, 2,2'-bipyridine, NaH | Uses a less expensive metal catalyst. | May require stoichiometric amounts of reagents. | lookchem.comresearchgate.net |

Strategies for Introducing the Propyl Moiety

Once the 4-(piperazin-1-yl)benzoic acid scaffold is in place, the final step is the introduction of the n-propyl group onto the N4 nitrogen. The two main strategies for this N-alkylation are direct alkylation and reductive amination. mdpi.com

Direct Alkylation: This involves reacting the 4-(piperazin-1-yl)benzoic acid intermediate with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). prepchem.com The base neutralizes the hydrogen halide formed during the reaction, driving it to completion. The choice of solvent is typically a polar aprotic one, such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).

Reductive Amination: This is a two-step, one-pot process that involves reacting the secondary amine of the piperazine ring with propanal (propionaldehyde) to form an intermediate iminium ion. This ion is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-propylated product. Reductive amination is often preferred due to its high selectivity and the use of milder, more readily available reagents. mdpi.com

The alternative pathway, starting with 1-propylpiperazine, simplifies the final step to the C-N aryl bond formation as described in section 2.2.3.

Optimization of Reaction Conditions, Yields, and Purity for Scale-Up in Research

Transitioning a synthetic route from a small-scale discovery setting to a larger, preparative scale requires careful optimization of several parameters to ensure efficiency, safety, and reproducibility.

Reagent Stoichiometry: The molar ratios of reactants are critical. For instance, in Buchwald-Hartwig couplings, minimizing the amount of the expensive palladium catalyst and ligand is a key goal. researchgate.net In direct alkylation, using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can lead to purification challenges and potential side reactions.

Solvent and Temperature: The choice of solvent can dramatically affect reaction rates and yields. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are often optimal. tdcommons.org Temperature control is crucial; while higher temperatures can increase reaction rates, they can also lead to the formation of impurities. Screening different temperatures is a standard optimization procedure. researchgate.net

Base Selection: The strength and type of base used can influence the outcome. For N-alkylation, inorganic bases like K₂CO₃ are common and cost-effective for scale-up. prepchem.com For catalyst-driven reactions, stronger, non-nucleophilic organic bases or alkoxides may be required. lookchem.com

Purification: The purity of the final compound is paramount. For acidic products like this compound, purification can often be achieved through pH-adjusted extractions. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer. google.com Recrystallization from a suitable solvent system is another powerful technique to obtain high-purity material. google.com Monitoring purity at each stage using techniques like HPLC and NMR is essential.

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Consideration | Example | Citation |

| Catalyst Loading | Minimize cost while maintaining high yield and reaction rate. | Reducing Pd catalyst from 10 mol% to 1-2 mol% in a cross-coupling reaction. | researchgate.net |

| Reaction Time | Ensure reaction completion without generating degradation products. | Monitoring by TLC or HPLC to determine the optimal endpoint. | prepchem.com |

| Workup Procedure | Simplify the process for scalability and minimize product loss. | Using liquid-liquid extraction instead of chromatography where possible. | tdcommons.org |

| Crystallization | Select a solvent system that provides good recovery and high purity. | Recrystallizing the final product from an ethanol/water mixture. | google.com |

By systematically evaluating these synthetic routes and optimizing reaction conditions, this compound can be prepared efficiently and in high purity for research applications.

Green Chemistry Considerations in the Synthesis of Piperazine-Benzoic Acid Derivatives

The synthesis of this compound and related structures typically involves the formation of a carbon-nitrogen (C-N) bond between the piperazine ring and the benzoic acid moiety, followed by or preceded by the N-alkylation of the piperazine. Traditional methods for these transformations often rely on harsh reagents, toxic solvents, and energy-intensive conditions, generating significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives by focusing on several key areas: the use of alternative energy sources, employment of greener solvents, development of catalytic and one-pot reactions, and improvement of atom economy.

Alternative Energy Sources: Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. google.comsynthesisspotlight.comcore.ac.uk The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. google.comgoogle.com

For the N-alkylation of piperazines, a key step in the synthesis of this compound, microwave irradiation has been shown to be highly effective. For instance, the N-alkylation of amines using alkyl halides can be efficiently carried out in aqueous media under microwave irradiation, eliminating the need for volatile organic solvents and transition metal catalysts. nih.govorganic-chemistry.org This approach offers a greener pathway to tertiary amines, a core feature of the target molecule.

Similarly, ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. This technique can lead to shorter reaction times and improved yields, particularly in heterogeneous reactions. nih.govgoogle.comhymasynthesis.comchemicalbook.comwikipedia.org The synthesis of N-alkyl derivatives of various heterocycles, including those containing piperazine, has been successfully achieved using ultrasound, often with potassium hydroxide (B78521) as a base, providing a milder and more energy-efficient alternative to conventional methods. wikipedia.org

| Method | Reaction Time | Yield (%) | Solvent | Green Advantage |

| Conventional Heating | Hours to Days | Variable, often lower | Toluene, DMF, Acetonitrile | - |

| Microwave-Assisted | Minutes | Generally higher | Water, Ethanol, or solvent-free | Reduced reaction time, energy efficiency, use of greener solvents. google.comsynthesisspotlight.comcore.ac.uknih.gov |

| Ultrasound-Assisted | Minutes to Hours | Often improved | Ethanol, Water | Energy efficiency, enhanced reaction rates, especially in heterogeneous systems. nih.govgoogle.comhymasynthesis.comchemicalbook.com |

This table presents a generalized comparison based on literature for related N-alkylation and heterocyclic synthesis. Specific results for this compound may vary.

Greener Solvents and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids like CO2. nih.gov Aqueous N-alkylation of amines, for example, represents a significant green improvement over methods requiring anhydrous, aprotic solvents. nih.govorganic-chemistry.org

An even more sustainable approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), can lead to highly efficient processes with minimal waste generation. google.comresearchgate.net For instance, a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds, has been successfully performed under solvent-free conditions, offering a rapid and eco-friendly route to N-arylpiperazines.

Catalytic and One-Pot Syntheses

Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small, substoichiometric amounts of a catalyst to achieve a desired transformation, thereby reducing waste compared to stoichiometric reagents. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple amines with aryl halides, providing a versatile and milder alternative to classical methods like the Goldberg reaction. researchgate.net The development of highly active and stable catalysts has enabled these reactions to be performed under increasingly mild and aerobic conditions.

Reductive amination is another key catalytic method for C-N bond formation and is widely used in the pharmaceutical industry. This one-pot reaction, which combines an amine with a carbonyl compound in the presence of a reducing agent, is highly atom-economical and avoids the need to isolate intermediate imines or enamines. The synthesis of a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been achieved in high yields through a direct reductive alkylation, highlighting the efficiency of this approach.

| Green Chemistry Principle | Application in Piperazine-Benzoic Acid Synthesis | Key Benefits |

| Alternative Energy Sources | Microwave and ultrasound irradiation for N-alkylation and C-N coupling. core.ac.uknih.govnih.gov | Reduced reaction times, increased yields, energy efficiency. |

| Greener Solvents | Use of water, ethanol, or solvent-free conditions for N-alkylation and coupling reactions. nih.gov | Reduced toxicity, improved safety, minimized volatile organic compound (VOC) emissions. |

| Catalysis | Palladium-catalyzed Buchwald-Hartwig amination and reductive amination. researchgate.net | High atom economy, reduced waste, milder reaction conditions. |

| One-Pot Synthesis | Combining multiple reaction steps (e.g., C-N coupling and N-alkylation) in a single vessel. | Reduced solvent usage, fewer purification steps, improved overall efficiency. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the 4-(4-Propyl-1-piperazinyl)benzoic acid molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals corresponding to the propyl group, the piperazine (B1678402) ring protons, and the protons on the aromatic benzoic acid ring.

Propyl Group: A triplet corresponding to the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene group directly attached to the piperazine nitrogen.

Piperazine Ring: Two sets of multiplets, typically integrating to four protons each, representing the methylene groups of the piperazine ring. The protons on the carbons adjacent to the two different nitrogen atoms will have distinct chemical shifts.

Aromatic Ring: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, corresponding to the protons on the benzoic acid moiety.

Carboxylic Acid: A broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the structure. The expected spectrum for this compound would feature signals for the three distinct carbons of the propyl group, the carbons of the piperazine ring, the four unique carbons of the 1,4-disubstituted aromatic ring, and the carbonyl carbon of the carboxylic acid, which typically appears significantly downfield.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Propyl CH₃ | ~0.9 | Triplet |

| Propyl CH₂ | ~1.5-1.7 | Sextet |

| Propyl N-CH₂ | ~2.3-2.5 | Triplet |

| Piperazine CH₂ | ~2.5-2.7 & ~3.2-3.4 | Multiplets |

| Aromatic CH | ~6.8-7.0 & ~7.8-8.0 | Doublets |

| Carboxylic Acid OH | >10 | Broad Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Propyl CH₃ | ~11-13 |

| Propyl CH₂ | ~20-22 |

| Propyl N-CH₂ | ~60-62 |

| Piperazine C-N(Propyl) | ~52-54 |

| Piperazine C-N(Aryl) | ~48-50 |

| Aromatic C-N | ~152-154 |

| Aromatic CH | ~113-115 & ~131-133 |

| Aromatic C-COOH | ~120-122 |

| Carboxylic Acid C=O | ~167-169 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₄H₂₀N₂O₂), the exact molecular weight is 248.32 g/mol . In a typical mass spectrum, a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 248 or 249, respectively, confirming the compound's molecular formula.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways based on its structure:

Alpha-Cleavage: The most common fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu For the propyl group attached to the piperazine ring, this would result in the loss of an ethyl radical (•CH₂CH₃) to yield a stable cation.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions. researchgate.net Cleavage of the bonds within the ring structure often results in several common fragment ions for piperazine-containing compounds. researchgate.netresearchgate.net

Benzoic Acid Moiety Fragmentation: The benzoic acid portion of the molecule can also fragment. A common fragmentation for benzoic acid involves the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). fu-berlin.de Another characteristic fragmentation is the loss of water ([M+H−H₂O]⁺) from the protonated molecular ion. fu-berlin.de A subsequent loss of carbon monoxide (CO) from the [M+H−H₂O]⁺ fragment is also frequently observed. fu-berlin.de

| Ion | Proposed Fragmentation Pathway |

| [M+H]⁺ | Protonated molecular ion |

| [M-C₂H₅]⁺ | Alpha-cleavage with loss of ethyl radical from propyl group |

| [M-C₃H₇]⁺ | Loss of the entire propyl group |

| [M+H−H₂O]⁺ | Loss of water from the carboxylic acid moiety |

| [M+H−H₂O−CO]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands.

C-H Stretch: Absorption bands in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic propyl group and the piperazine ring.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

C=C Stretch: Aromatic C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the piperazine ring are expected in the 1200-1350 cm⁻¹ region.

O-H Bend: The O-H bending vibration may appear around 1400-1440 cm⁻¹ (in-plane) and 910-950 cm⁻¹ (out-of-plane).

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretch |

| Aliphatic C-H | 2800-3000 | Stretch |

| Carbonyl C=O | 1680-1710 (strong) | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| Aliphatic C-N | 1200-1350 | Stretch |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and conformational details of this compound in the solid state.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been publicly reported. Therefore, detailed experimental data on its solid-state structure and supramolecular assembly are not available.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile, thermally labile compounds like this compound. A typical HPLC analysis would involve:

Stationary Phase: A C18 reversed-phase column is commonly used for compounds of this polarity.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: A UV detector set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm).

The result of an HPLC analysis is a chromatogram where the area of the main peak corresponding to the compound is compared to the total area of all peaks. This allows for a quantitative assessment of purity, often reported as a percentage (e.g., >95%).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS may be challenging due to its low volatility and the presence of the acidic proton. Derivatization, such as esterification of the carboxylic acid group to a more volatile methyl or ethyl ester, might be necessary for successful analysis. GC-MS can be used to identify and quantify volatile impurities.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

| HPLC | Purity Assessment | C18 Silica | Water/Acetonitrile or Methanol Gradient |

| GC-MS | Impurity Profiling (with derivatization) | Polysiloxane-based (e.g., DB-5) | Helium |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce basic nitrogen atoms that can improve pharmacokinetic properties. nih.gov The nature of the substituent at the N-4 position of the piperazine ring is a critical determinant of biological activity and target selectivity.

In various classes of compounds, altering the substituent on the piperazine ring has profound effects. For instance, in a series of combretastatin-A4 piperazine conjugates, the substitution pattern on the piperazine nitrogen was shown to significantly influence anticancer activity. nih.gov Similarly, in a different series of compounds, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a marked decrease in activity, highlighting the importance of the specific heterocycle. nih.gov

| Piperazine N-4 Substituent | General Impact on Activity | Reference Compound Class |

| Small Alkyl (e.g., Methyl) | Can provide a baseline level of activity. | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid nih.gov |

| Propyl | Often contributes to optimal lipophilicity and binding. | 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ols nih.gov |

| Benzyl | Can introduce important interactions and enhance potency. | Benzoyl and Cinnamoyl Piperazine/Piperidine Amides nih.gov |

| Aromatic/Heteroaromatic | May increase affinity through additional binding interactions (e.g., π-stacking). | 1,3,4-Thiadiazole-bearing Piperazines mdpi.com |

This table is illustrative and based on general findings in related compound series, as direct comparative data for 4-(4-Propyl-1-piperazinyl)benzoic acid is not extensively published.

Influence of Benzoic Acid Moiety Modifications on Pharmacological Profile

The benzoic acid moiety of this compound serves as a critical anchor, providing a carboxylic acid group that can engage in ionic interactions or hydrogen bonds with target proteins. Modifications to this part of the molecule can significantly alter the pharmacological profile.

The position and nature of substituents on the benzene (B151609) ring can influence electronic distribution and steric hindrance. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the substitution pattern on a benzoic acid moiety was systematically studied. researchgate.net The introduction of various amide and halogen groups on the benzene ring led to a range of activities, with a 4'-chlorine substituted methyl amide showing the most potent DPP-4 inhibition in one series. researchgate.net This indicates that both the electronic nature (electron-withdrawing vs. donating) and the size of the substituent are important.

Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole, or converting it to an ester or amide, would be expected to dramatically change the compound's properties. An ester, for example, would be more lipophilic and lose the ability to form ionic bonds, potentially acting as a prodrug. An amide could introduce new hydrogen bonding possibilities. In the context of tyrosinase inhibitors, derivatives of benzoic acid were amidated with piperazine, and substitutions on the benzoic acid ring (e.g., methoxy (B1213986), hydroxyl) were found to be important for potency. nih.gov

| Modification to Benzoic Acid Moiety | Potential Impact | Rationale |

| Substitution on the Benzene Ring | Modulate electronic properties and steric fit. | Halogen or methoxy groups can alter binding affinity. nih.govresearchgate.net |

| Esterification of Carboxylic Acid | Increase lipophilicity; potential prodrug. | Masks the polar carboxylic acid group. |

| Amidation of Carboxylic Acid | Introduce new hydrogen bond donors/acceptors. | Changes the acidic nature and interaction potential. |

| Bioisosteric Replacement (e.g., Tetrazole) | Maintain acidic character with different spatial and electronic properties. | Can improve metabolic stability or cell permeability. |

This table outlines potential modification strategies based on general medicinal chemistry principles and findings from related research.

Role of the Propyl Group and Other Peripheral Substituents in Activity and Specificity

The length of the alkyl chain is often a critical parameter. In a study on gankyrin binding inhibitors, replacing a propyl linker with an ethyl or butyl linker did not significantly impact anti-proliferative activity, suggesting that for that specific target, the linker length had a degree of tolerance. nih.gov However, in other systems, such as for polo-like kinase 1 (Plk1) inhibitors, analogues with a longer propyl group showed superior activity compared to those with smaller alkyl groups. nih.gov This highlights that the optimal alkyl chain length is target-dependent.

The propyl group in this compound likely contributes to a balanced hydrophilic-lipophilic profile, which is essential for membrane permeability and interaction with the target. Altering this group to a branched alkyl (e.g., isopropyl) or a cycloalkyl group would introduce different steric constraints and could be used to probe the shape of the binding pocket.

Conformational Analysis and Identification of Bioactive Conformations

The conformational flexibility of this compound is another key aspect of its SAR. The piperazine ring typically adopts a low-energy chair conformation to minimize steric strain. dntb.gov.ua In this conformation, the substituents on the two nitrogen atoms can be either axial or equatorial. The equilibrium between these two forms and the preferred orientation of the substituents can be crucial for aligning the key pharmacophoric features correctly for binding to a biological target.

Pharmacophore Identification and Lead Optimization Strategies for Novel Analogues

Based on the SAR principles discussed, a pharmacophore model for analogues of this compound can be proposed. This model would likely consist of:

An aromatic ring with an acidic feature (the benzoic acid moiety) capable of forming hydrogen bonds and/or ionic interactions.

A central piperazine scaffold, with the two nitrogen atoms acting as hydrogen bond acceptors and influencing the pKa of the molecule.

A hydrophobic alkyl group (the propyl substituent) that occupies a specific hydrophobic pocket.

Lead optimization strategies would involve systematically modifying each of these components. For instance:

Piperazine Substituent: The propyl group could be varied in length (ethyl, butyl, pentyl) or replaced with branched alkyl, cycloalkyl, or small aromatic groups to probe the limits of the hydrophobic pocket.

Benzoic Acid Moiety: The benzene ring could be decorated with small electron-donating or electron-withdrawing groups at different positions to fine-tune electronic properties and explore additional contact points in the binding site. The carboxylic acid could be replaced with bioisosteres to improve pharmacokinetic properties.

Piperazine Ring: The piperazine core could be substituted with other heterocycles, although this often leads to a significant loss of activity, suggesting its structural importance. nih.gov

These optimization efforts, guided by iterative cycles of design, synthesis, and biological testing, would aim to develop novel analogues with improved potency, selectivity, and drug-like properties.

Computational and Theoretical Chemistry Approaches in Drug Discovery

Molecular Docking Studies for Target Identification and Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for identifying potential biological targets and estimating the strength of the ligand-protein interaction. For scaffolds related to 4-(4-Propyl-1-piperazinyl)benzoic acid, which combine a benzoic acid and a piperazine (B1678402) moiety, molecular docking has been instrumental in identifying interactions with key protein families involved in disease.

Research on similar 2,5-substituted benzoic acid scaffolds has shown that the piperazine-containing substituents can fit into specific hydrophobic pockets of protein targets. nih.gov For instance, in studies targeting the anti-apoptotic protein Mcl-1, a critical protein in many cancers, the phenylpiperazine group is often accommodated in the p2 hydrophobic binding pocket, forming interactions with residues such as Val243, Leu246, and Leu267. nih.gov The carboxylic acid group is also vital, frequently forming a key salt bridge interaction with arginine residues, like Arg263, which anchors the ligand in the binding site. nih.gov

Beyond cancer targets, similar piperazine-containing structures have been docked against other proteins like Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic diseases and cancer. nih.gov In these cases, the ligands are predicted to form strong hydrogen bond interactions with key residues such as R126 and Y128 within the binding pocket. nih.gov The versatility of the piperazine scaffold allows it to be adapted to target a range of proteins, with docking studies providing the initial blueprint for understanding these molecular recognition events. nih.govmdpi.com

Table 1: Potential Protein-Ligand Interactions for Piperazine-Benzoic Acid Scaffolds Identified via Molecular Docking This table is illustrative and based on findings for structurally related compounds.

| Potential Protein Target | Key Interacting Residues | Predicted Interaction Type | Therapeutic Area | Reference |

|---|---|---|---|---|

| Mcl-1 (Myeloid cell leukemia 1) | Arg263, Val243, Leu267, Val253 | Hydrogen Bond, Hydrophobic | Oncology | nih.gov |

| Bfl-1 (Bcl-2-related protein A1) | (Similar to Mcl-1) | Hydrogen Bond, Hydrophobic | Oncology | nih.gov |

| FABP4 (Fatty acid-binding protein 4) | R126, Y128, S53 | Hydrogen Bond | Metabolic Disease, Oncology | nih.gov |

| Topoisomerase II | Aspartic Acid Residues | Hydrogen Bond, DNA Intercalation | Oncology | mdpi.com |

| Histamine (B1213489) H3 Receptor | Not specified | (GPCR binding) | Neurological Disorders | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design of New Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for this compound are not publicly available, the methodology can be understood from research on analogous structures like bicyclo-benzamides and quinazolines. mdpi.com

A QSAR model is built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression, to find the descriptors that best predict activity. These descriptors fall into several categories:

Physicochemical: Properties like logP (lipophilicity) and polarizability.

Geometrical: Descriptors related to the 3D shape of the molecule, such as surface area and volume.

Topological: Descriptors based on the 2D connectivity of atoms.

Electronic: Properties related to the electron distribution in the molecule.

For example, in studies of glycine (B1666218) transporter type 1 (GlyT1) inhibitors, QSAR models have shown that inhibitory activity is strongly correlated with descriptors such as the number of hydrogen bond donors, molecular polarizability, surface tension, and torsional energies. mdpi.com Such models allow researchers to predict the activity of novel, unsynthesized compounds and to prioritize the design of molecules with enhanced potency.

Table 2: Representative Descriptors Used in QSAR Models for Drug Design This table illustrates the types of descriptors commonly used in QSAR studies for compounds with similar functional moieties.

| Descriptor Category | Example Descriptor | Potential Influence on Biological Activity | Reference |

|---|---|---|---|

| Physicochemical | Polarizability | Influences non-covalent binding and interactions with the target protein. | mdpi.com |

| Electronic | Hydrogen Bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with protein residues. | mdpi.com |

| Geometrical | Surface Tension | Relates to how the molecule interacts with its solvent environment and the protein surface. | mdpi.com |

| Topological | Topological Diameter | Describes the size and shape of the molecule, affecting its fit within a binding pocket. | mdpi.com |

| Energetic | Torsion Energy | Relates to the conformational flexibility of the molecule, which can impact binding. | mdpi.com |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding. mdpi.com

In a typical MD simulation, a docked complex is placed in a simulated physiological environment (water, ions) and the system's evolution is tracked over nanoseconds or even microseconds. mdpi.comnih.gov Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

Binding Free Energy Calculation: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to post-process the MD trajectory and calculate a more accurate estimation of the binding free energy, which correlates with binding affinity. mdpi.com

Interaction Analysis: MD simulations allow for detailed analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, confirming the key residues identified in docking. mdpi.com

Studies on various piperazine derivatives and other small molecules show that MD simulations can reveal how a ligand induces conformational changes in a protein, such as altering the flexibility of specific loops or helices, which can be critical for the protein's function and the ligand's mechanism of action. mdpi.comresearchgate.net

Table 3: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table presents hypothetical but representative data from an MD simulation analysis.

| Analysis Metric | Description | Example Finding | Reference |

|---|---|---|---|

| RMSD of Ligand | Measures the deviation of the ligand's position from the initial docked pose. | Stable at 1.5 Å after 20 ns, indicating a stable binding mode. | nih.gov |

| RMSD of Protein Backbone | Measures the conformational stability of the protein during the simulation. | System equilibrates after 200 ns and remains stable. | mdpi.com |

| Binding Free Energy (MM/GBSA) | Calculates the total energy of binding, including van der Waals, electrostatic, and solvation energies. | -55 kcal/mol, suggesting strong binding affinity. | mdpi.com |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | H-bond with Arg263 has >90% occupancy, confirming it as a critical anchor. | nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

A compound's efficacy is determined not only by its interaction with a target but also by its pharmacokinetic properties. In silico ADMET prediction models are used early in the drug discovery process to evaluate a compound's potential to be absorbed, distributed throughout the body, metabolized, excreted, and to identify potential toxicities. neliti.com These predictions help to filter out compounds that are likely to fail in later clinical stages. unipa.it

For this compound, various ADMET properties can be calculated using computational tools. These predictions are often based on Lipinski's Rule of Five and other established parameters for drug-likeness. nih.gov

Absorption: Predictions include human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, which models the gut wall.

Distribution: Key predictions involve whether the compound can cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs. mdpi.com

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov

Toxicity: Predictions can screen for potential mutagenicity (AMES test) and other toxicities.

Table 4: Predicted In Silico ADMET and Drug-Likeness Profile for this compound This profile is generated based on standard computational models and data from structurally similar compounds.

| Parameter | Property | Predicted Value/Range | Implication | Reference |

|---|---|---|---|---|

| Drug-Likeness (Lipinski) | Molecular Weight | ~248.32 g/mol | Pass (< 500) | unipa.it |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Pass (< 5) | unipa.it | |

| H-Bond Donors | 1 (from carboxylic acid) | Pass (≤ 5) | unipa.it | |

| H-Bond Acceptors | 4 (2 piperazine N, 2 carboxylic O) | Pass (≤ 10) | unipa.it | |

| Absorption | Human Intestinal Absorption (HIA) | High | Good oral absorption likely. | mdpi.com |

| Caco-2 Permeability | Moderate to High | Good potential for passing through the intestinal wall. | researchgate.net | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Unlikely to Low | Likely acts peripherally; not a CNS drug candidate. | mdpi.com |

| Metabolism | CYP2D6 Inhibition | Predicted as non-inhibitor | Lower risk of drug-drug interactions via this pathway. | nih.gov |

| Toxicity | AMES Mutagenicity | Predicted Negative | Low risk of being mutagenic. | neliti.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules with high accuracy. For a compound like this compound, DFT calculations can provide fundamental insights into its geometry, stability, and chemical reactivity. colab.ws

Key applications of DFT in this context include:

Geometry Optimization: DFT is used to calculate the most stable three-dimensional conformation of the molecule. For this compound, calculations would confirm the chair conformation of the piperazine ring and determine the dihedral angle between the planes of the piperazine and benzene (B151609) rings, which has been found to be around 30° in similar crystal structures. researchgate.netmdpi.com

Frontier Molecular Orbitals (FMOs): DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap implies higher stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. nih.gov For this compound, the MEP would show negative potential (red) around the oxygen atoms of the carboxylic acid, indicating sites prone to electrophilic attack, and positive potential (blue) around the acidic proton. This helps predict how the molecule will interact with biological targets. nih.gov

Table 5: Representative Data from DFT Calculations on a Piperazine-Benzoic Acid Structure This table shows typical theoretical values obtained from DFT calculations.

| Calculated Property | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| Optimized Geometry | Dihedral angle between benzene and piperazine rings. | ~30.8° | researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 4.7 eV | nih.gov |

| Molecular Electrostatic Potential | Charge distribution map. | Negative potential on carboxyl oxygens; positive on acidic proton. | nih.gov |

Potential Therapeutic Applications and Future Research Directions

Development as Lead Compounds for Specific Diseases

The 4-(4-propyl-1-piperazinyl)benzoic acid framework is a versatile scaffold that has been explored for its potential in treating a range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.

Cancer: The piperazine (B1678402) ring is a key component in numerous anticancer drugs, including imatinib (B729) and dasatinib. nih.gov Derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have demonstrated significant inhibitory activity against a variety of cancer cell lines, such as those from breast, liver, colon, gastric, and endometrial cancers. nih.gov Similarly, other 4-acyl-2-substituted piperazine derivatives have shown selective cytotoxicity against breast cancer cells (MCF7) while being less harmful to normal breast cells. nih.gov The benzoic acid nucleus is also recognized for its anticancer potential, with many synthetic derivatives showing promise. researchgate.netpreprints.org For instance, certain 4-(benzylamino)benzoic acid derivatives have displayed anticancer activity against non-small cell and small cell lung cancer cell lines. preprints.org The combination of these two pharmacophores in this compound suggests a strong basis for its development as an anticancer lead compound.

Infectious Diseases: Derivatives containing the piperazine and benzanilide (B160483) structures have been investigated for broad-spectrum activity against both plasmodia and various strains of bacteria. mdpi.com Specifically, pyrazole (B372694) derivatives of benzoic acid have been identified as potent agents against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL. nih.gov These compounds have shown bactericidal action and the ability to inhibit and eradicate biofilms, suggesting their potential in combating resistant infections. nih.gov

Central Nervous System (CNS) Disorders: The propyl-piperazine moiety is crucial for activity in non-imidazole histamine (B1213489) H3 receptor antagonists, which are being investigated for treating CNS disorders like Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). mdpi.com The piperazine ring itself is a common feature in drugs targeting the CNS. nih.gov Derivatives of 4-piperazinyl-10H-thienobenzodiazepines have been shown to modulate central dopaminergic and cholinergic systems. nih.gov Furthermore, other piperazine derivatives have demonstrated anxiolytic and antidepressant-like activities by interacting with serotonergic and GABAergic pathways. nih.gov The related compound, 4-aminobenzoic acid (PABA), is also known to influence neurotransmitter systems, including serotonin (B10506) and dopamine, which are critical in neuropsychiatric disorders. explorationpub.com

Table 1: Investigated Therapeutic Areas for Piperazine and Benzoic Acid Derivatives

| Therapeutic Area | Compound Class/Derivative | Target Disease/Pathogen | Research Finding | Citation |

|---|---|---|---|---|

| Cancer | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Breast, Liver, Colon, Gastric, Endometrial Cancer | Showed significant cell growth inhibitory activity. | nih.gov |

| 4-acyl-2-substituted piperazine ureas | Breast Cancer (MCF7) | Exhibited selective cytotoxic activity against cancer cells over normal cells. | nih.gov | |

| Benzoic acid derivatives | General Cancer | The benzoic acid nucleus is a core structure in compounds with anticancer potential. | researchgate.netpreprints.org | |

| Infectious Diseases | 4'-(piperazin-1-yl)benzanilides | Plasmodia, Gram-positive & Gram-negative bacteria | Displayed broad-spectrum antimicrobial activity. | mdpi.com |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid | Staphylococcus aureus, Enterococcus faecalis | Potent activity with MIC values as low as 0.78 μg/mL; effective against biofilms. | nih.gov | |

| CNS Disorders | 4-n-propyl Piperazines | ADHD, Alzheimer's, Schizophrenia | Act as non-imidazole histamine H3 antagonists. | mdpi.com |

| 4-piperazinyl-10H-thienobenzodiazepines | General CNS | Modulate dopaminergic and cholinergic systems. | nih.gov | |

| Piperazine derivatives | Anxiety, Depression | Activity is modulated by serotonergic and GABAergic pathways. | nih.gov |

Exploration of Novel Biological Targets and Signaling Pathways

Research into derivatives of the this compound scaffold points to multiple biological targets and signaling pathways.

In the context of CNS disorders, the primary target identified for 4-propyl piperazine structures is the histamine H3 receptor, where they act as antagonists or inverse agonists. mdpi.com This receptor modulates the release of several key neurotransmitters, including acetylcholine, dopamine, and serotonin. mdpi.com Other studies have highlighted the interaction of piperazine derivatives with dopaminergic, cholinergic, serotonergic (via 5-HT1A receptors), and GABAergic systems (via the benzodiazepine (B76468) site of the GABAA receptor). nih.govnih.gov

In cancer therapy, related benzoic acid and piperazine compounds have been shown to influence critical cell signaling pathways. For example, 4-hydroxy-benzoic acid can mediate estrogen-like effects through the ERα-dependent signaling pathway, involving the phosphorylation of ERK, PI3K, and AKT. nih.govphysiciansweekly.com Piperazine-derived compounds have also been found to induce apoptosis in benign prostatic hyperplasia by deregulating signal transduction pathways, potentially involving Bmi-1 signaling. frontiersin.org Furthermore, derivatives of benzoic acid have been developed as inhibitors of receptor tyrosine kinases like the discoidin domain receptors (DDR1 and DDR2), which are involved in fibrosis and cancer. nih.gov

For infectious diseases, a plausible mode of action for benzoic acid pyrazole derivatives against bacteria is the permeabilization of the cell membrane. nih.gov

Investigation of Synergy in Combination Therapies with Existing Agents

The concept of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a promising strategy in complex diseases like cancer. nih.govnih.gov Combining natural derivatives or novel synthetic compounds with conventional chemotherapeutic agents can enhance efficacy and overcome drug resistance. nih.gov

While specific studies on the synergistic effects of this compound are not yet prevalent, the potential is significant. Given the anticancer activity of its structural relatives, this compound could be investigated in combination with standard-of-care drugs. For example, its potential to inhibit specific signaling pathways could complement the cytotoxic effects of traditional chemotherapy. Future research should focus on testing this compound in combination with existing agents to identify positive synergistic interactions that could lead to more effective treatment regimens with potentially fewer side effects. nih.govnih.gov

Unexplored Biological Activities and Elucidation of Underlying Mechanisms of Action

Beyond the established areas, the this compound scaffold holds potential for unexplored biological activities.

Anti-inflammatory and Analgesic Activity: A metabolite of the NSAID 'piron', which features a piperazine ring, is (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. This metabolite has demonstrated anti-inflammatory activity comparable to diclofenac (B195802) in animal models. mdpi.com Other piperazine derivatives have also shown strong analgesic action. nih.gov This suggests that this compound could be investigated for similar properties.

Antioxidant Activity: Hybrids of triazole and benzoic acid have exhibited significant antioxidant properties in various in vitro assays. mdpi.com Given that oxidative stress is implicated in numerous diseases, exploring the antioxidant potential of the this compound structure is a worthwhile endeavor.

EP4 Receptor Antagonism: Derivatives of benzoic acid have been identified as potent and selective antagonists of the EP4 receptor, a target for treating pain and inflammation. nih.gov

Elucidating the mechanisms behind these potential activities would be crucial. For instance, if anti-inflammatory effects are observed, investigating inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines would be a logical next step. If antioxidant activity is present, studies could focus on radical scavenging capabilities and effects on antioxidant enzyme systems. mdpi.com

Translational Research Perspectives and Opportunities for Preclinical Development

The journey from a promising lead compound to a clinical candidate involves extensive translational research. For this compound and its analogs, several opportunities for preclinical development exist.

The versatility of this scaffold makes it an excellent candidate for creating compound libraries to screen against a wide array of biological targets. The development of derivatives as potent anti-staphylococci and anti-enterococci agents highlights the potential for further preclinical studies against resistant pathogens. nih.gov The favorable pharmacokinetic profiles seen in some benzoic acid derivatives, such as EP4 antagonists, provide a strong rationale for advancing similar compounds into in vivo models. nih.gov

Furthermore, the structural motif of this compound could be adapted for novel therapeutic modalities. For example, the related 4-(piperidin-4-yl)benzoic acid hydrochloride is used as a semi-flexible linker in the development of Proteolysis-Targeting Chimeras (PROTACs), a new class of drugs designed for targeted protein degradation. sigmaaldrich.com This opens an exciting avenue for using the this compound core to design bifunctional molecules for targeted therapeutic intervention. The possibility of creating multi-target drugs, as suggested by studies on other piperazine derivatives, could offer superior therapeutic approaches for complex diseases like benign prostatic hyperplasia and cancer. frontiersin.org

Q & A

Q. What are the common synthetic routes for 4-(4-Propyl-1-piperazinyl)benzoic acid, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves coupling a piperazine derivative (e.g., 4-propylpiperazine) with a benzoic acid scaffold. For analogs like 4-(4-methylpiperazinyl)benzoic acid, nucleophilic substitution or reductive amination is employed using tert-butyloxycarbonyl (Boc)-protected intermediates . To optimize yields:

- Use anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation.

- Purify via column chromatography (silica gel, methanol/dichloromethane gradients) .

- Monitor reaction progress using TLC or HPLC with UV detection .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Assess via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and compare retention times to standards .

- Structural Confirmation :

- NMR : Analyze - and -NMR for peaks corresponding to the propyl-piperazinyl moiety (δ ~2.5–3.5 ppm for piperazine protons) and benzoic acid carbonyl (δ ~170 ppm in ) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS (expected [M+H] ~279.3 g/mol for CHNO) .

Q. What solvent systems are suitable for dissolving this compound in vitro?

- Methodological Answer : The compound is moderately polar. Test solubility in:

- Aqueous buffers : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) for biological assays .

- Organic solvents : Ethanol or acetonitrile for analytical applications. Pre-saturate solutions to avoid precipitation .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound analogs for receptor targeting?

- Methodological Answer :

- Analog Synthesis : Modify the propyl chain (e.g., cyclopropyl, isopropyl) or benzoic acid substituents (e.g., nitro, hydroxyl groups) .

- Biological Assays : Screen analogs against target receptors (e.g., dopamine D3 or 5-HT receptors) using radioligand binding assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent steric/electronic effects .

Q. What strategies resolve discrepancies in reported biological activities of piperazinyl-benzoic acid derivatives?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times) .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation alters activity .

- Off-Target Screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions .

Q. How can researchers optimize the synthetic route for scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases .

- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and reduce side reactions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. What mechanisms underlie the modulation of IL6 signaling by this compound analogs?

- Methodological Answer :

- Gene Expression Analysis : Use qPCR to measure IL6 mRNA levels in LPS-stimulated macrophages treated with analogs .

- Pathway Inhibition : Test involvement of NF-κB or JAK/STAT pathways via luciferase reporter assays or phospho-specific antibodies .

- Dose-Response Studies : Establish IC values to compare potency with known IL6 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.